molecular formula C15H16N2O3 B13433884 4-nitro-N-(2-phenylmethoxyethyl)aniline

4-nitro-N-(2-phenylmethoxyethyl)aniline

Cat. No.: B13433884
M. Wt: 272.30 g/mol
InChI Key: PTPJDZHXSAWAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(2-phenylmethoxyethyl)aniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an aniline group (-NH2) substituted with a 2-phenylmethoxyethyl group. It is a yellow solid that is used in various chemical applications, including the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2-phenylmethoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-N-(2-phenylmethoxyethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-phenylmethoxyethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(2-phenylmethoxyethyl)aniline is unique due to the presence of the 2-phenylmethoxyethyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in chemical synthesis and industrial processes .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

4-nitro-N-(2-phenylmethoxyethyl)aniline

InChI

InChI=1S/C15H16N2O3/c18-17(19)15-8-6-14(7-9-15)16-10-11-20-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2

InChI Key

PTPJDZHXSAWAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.